molecular formula C22H18N4O2S B2886011 3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide CAS No. 1251683-43-8

3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide

Cat. No.: B2886011
CAS No.: 1251683-43-8
M. Wt: 402.47
InChI Key: PIKCRKVVNXCMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide is a synthetic small molecule designed for research applications, particularly in early-stage drug discovery. Its structure incorporates pyridazine and thiazole heterocyclic systems, which are privileged scaffolds in medicinal chemistry known to confer significant biological activity and are frequently explored in the development of kinase inhibitors . The benzamide linker is a common pharmacophore that can facilitate key interactions with enzyme targets. Researchers may investigate this compound as a potential inhibitor for various kinase targets, such as the TGF-β receptor type 1 (TGF-βR1) kinase domain, where similar heterocyclic compounds are known to act as ATP-competitive inhibitors by binding to the hinge region and selectivity pocket of the kinase . The specific research value of this compound lies in its unique molecular architecture, which can be utilized in high-throughput screening campaigns to identify new lead compounds for diseases like cancer, fibrosis, and immune-related disorders. It is supplied for in vitro studies only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-14-6-11-21(26-25-14)28-19-5-3-4-17(12-19)22(27)24-18-9-7-16(8-10-18)20-13-29-15(2)23-20/h3-13H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKCRKVVNXCMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide (Compound 4, )

  • Structural Similarities : Shares the 2-methylthiazol-4-ylphenyl group attached to the benzamide core.
  • Key Differences : The amide nitrogen is substituted with a trifluoropropyl group instead of the pyridazinyloxy-linked phenyl group.
  • Implications : The trifluoropropyl group may enhance lipophilicity and metabolic stability compared to the pyridazine-containing substituent in the target compound. This derivative was identified as an inhibitor of Mycobacterium tuberculosis EthR, suggesting the thiazole-phenyl-benzamide scaffold is critical for transcriptional regulation interactions .

4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide (Compound 3, )

  • Structural Similarities : Contains a thiazole ring attached to the benzamide’s phenyl group.
  • Key Differences : The thiazole is substituted at position 2 with a pyridine ring, whereas the target compound’s thiazole is at position 4 with a methyl group.
  • Implications : Positional isomerism on the thiazole ring may alter binding affinity. The synthesis method (EDCI/HOBt coupling, 83% yield) highlights efficient amide bond formation, which could be applicable to the target compound’s synthesis .

3-Methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide ()

  • Structural Similarities : Features a thiazole-substituted phenyl group on the benzamide nitrogen.
  • Key Differences: A methoxy group replaces the pyridazinyloxy moiety on the benzamide core, and the thiazole bears a pyridinylamino group.
  • Implications: The methoxy group may improve solubility, while the pyridinylamino substitution could enhance hydrogen bonding with targets such as kinases .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with coupling a pyridazine derivative (e.g., 6-methylpyridazin-3-ol) to a benzamide scaffold via nucleophilic aromatic substitution. Key steps include:

  • Step 1: Activation of the hydroxyl group on pyridazine using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to facilitate ether bond formation .
  • Step 2: Amide coupling between the intermediate and 4-(2-methylthiazol-4-yl)aniline using EDCI/HOBt or other coupling agents .
  • Optimization: Reaction temperature (60–80°C) and solvent choice (e.g., THF vs. DMF) significantly impact yield. HPLC monitoring ensures purity (>95%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm regioselectivity of the pyridazine-thiazole linkage and absence of unreacted intermediates .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₂₃H₂₀N₄O₂S: 432.13) .
  • HPLC: Reverse-phase chromatography with UV detection at 254 nm to assess purity (>98%) .

Advanced: What strategies are recommended for resolving contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy)?

Methodological Answer:
Contradictions may arise from:

  • Solubility Issues: Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic Instability: Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .
  • Off-Target Effects: Combine target engagement assays (e.g., SPR for binding affinity) with transcriptomic profiling to validate specificity .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Core Modifications: Replace the 6-methylpyridazine with a morpholine-pyridazine hybrid to enhance solubility and reduce off-target binding .
  • Substituent Screening: Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to modulate receptor affinity .
  • Computational Modeling: Dock the compound into kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict selectivity against homologous targets .

Basic: What are the primary biological targets hypothesized for this compound?

Methodological Answer:
Based on structural analogs:

  • Kinase Inhibition: The pyridazine-thiazole scaffold resembles ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR) .
  • GPCR Modulation: The benzamide moiety may interact with serotonin or dopamine receptors, requiring radioligand displacement assays for validation .

Advanced: How can researchers address low bioavailability in preclinical models?

Methodological Answer:

  • Prodrug Design: Introduce a pivaloyloxymethyl (POM) group at the benzamide carbonyl to enhance intestinal absorption .
  • Nanoparticle Formulation: Encapsulate the compound in PEG-PLGA nanoparticles to improve plasma half-life .
  • PK/PD Modeling: Use non-compartmental analysis (NCA) to correlate dose-adjusted AUC with target inhibition in rodent models .

Advanced: What experimental approaches validate contradictory data in enzyme inhibition assays?

Methodological Answer:

  • Orthogonal Assays: Compare FRET-based enzymatic activity with cellular phosphorylation (Western blot) to confirm target modulation .
  • Negative Controls: Include structurally related but inactive analogs (e.g., pyridazine replaced with pyridine) to rule out assay artifacts .
  • Kinetic Studies: Perform time-dependent IC₅₀ measurements to distinguish competitive vs. non-competitive inhibition .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term: Store at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
  • Long-Term: Lyophilize as a hydrochloride salt and store at -80°C with desiccant to avoid degradation .

Advanced: How can metabolic pathways be elucidated to guide lead optimization?

Methodological Answer:

  • Metabolite ID: Use LC-MS/MS to identify Phase I/II metabolites in hepatocyte incubations .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to prioritize analogs with reduced drug-drug interaction risks .
  • Isotope Labeling: Synthesize a ¹⁴C-labeled variant for mass balance studies in preclinical models .

Advanced: What computational tools are critical for predicting off-target toxicity?

Methodological Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) to map unintended protein interactions .
  • ToxCast Database: Screen for alerts in high-throughput toxicity endpoints (e.g., mitochondrial dysfunction) .
  • Machine Learning: Train models on Tox21 datasets to predict hepatotoxicity based on structural fingerprints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.